molecular formula C9H12O2 B1610272 3-Cyclohexylpropiolic acid CAS No. 4361-27-7

3-Cyclohexylpropiolic acid

Cat. No.: B1610272
CAS No.: 4361-27-7
M. Wt: 152.19 g/mol
InChI Key: KMRBXDYETYBRAQ-UHFFFAOYSA-N
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Description

3-Cyclohexylpropiolic acid (3-CHPA) is an organic compound that is widely used in the scientific field. It is a cyclic carboxylic acid used for a variety of applications, including synthesis, research, and laboratory experiments. 3-CHPA is also used in the production of pharmaceuticals, cosmetics, and other specialty chemicals. This article will discuss the synthesis of 3-CHPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Biosynthesis and Metabolic Engineering

3-Hydroxypropionic acid (3-HP) is recognized as a vital platform chemical with extensive applications. Notably, sustainable and environmental-friendly production methods have been explored, leveraging the abilities of cyanobacteria and various microorganisms. In one study, the cyanobacterium Synechocystis sp. PCC 6803 was engineered to synthesize 3-HP directly from CO2, demonstrating the potential of photosynthetic production of 3-HP from sunlight and CO2 (Wang et al., 2016). Similarly, Klebsiella pneumoniae was systematically optimized for high-yield production of 3-HP from glycerol, achieving a notable titer of 83.8 g/L (Li et al., 2016). The importance of 3-HP in synthesizing novel polymer materials and derivatives has led to comprehensive reviews and studies exploring biosynthetic pathways and strategies for microbial production (Jiang et al., 2009).

Biotechnological Advances and Production Strategies

Advances in biotechnological methods have significantly contributed to improving the production of 3-HP. For instance, the metabolic engineering of Corynebacterium glutamicum for the production of 3-HP from glucose and xylose has shown promising results, with a production of 62.6 g/L 3-HP in fed-batch fermentation (Chen et al., 2017). Efforts in optimizing glycerol metabolism, like in Klebsiella pneumoniae, have led to significant improvements in 3-HP production, highlighting the potential of using renewable carbon sources for industrial-scale production (Ashok et al., 2013).

Synthetic Biology and Gene Expression Systems

The role of 3-HP extends into synthetic biology and gene expression systems. The development of 3-HP-inducible systems, such as those derived from Pseudomonas putida, has opened new avenues for orthogonal gene expression control in Escherichia coli and Cupriavidus necator (Hanko et al., 2017). Moreover, the internal synthesis of 3-HP in organisms like Synechocystis sp. PCC 6803 and its subsequent impact on cellular metabolism have been extensively studied, providing valuable insights for enhancing 3-HP productivity (Wang et al., 2016).

Properties

IUPAC Name

3-cyclohexylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRBXDYETYBRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463994
Record name 3-Cyclohexylpropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4361-27-7
Record name 3-Cyclohexylpropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYCLOHEXYLPROPIOLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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